molecular formula C19H12ClN3O B11484101 2-(2-chlorophenyl)-3-(pyridin-3-yl)quinazolin-4(3H)-one

2-(2-chlorophenyl)-3-(pyridin-3-yl)quinazolin-4(3H)-one

Cat. No.: B11484101
M. Wt: 333.8 g/mol
InChI Key: FYBBEQAPGIJKQL-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-3-(pyridin-3-yl)-3,4-dihydroquinazolin-4-one is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinazolinone core, a chlorophenyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-3-(pyridin-3-yl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with 2-chlorobenzaldehyde in the presence of a base, followed by cyclization with pyridine-3-carboxylic acid under acidic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-3-(pyridin-3-yl)-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone and dihydroquinazolinone derivatives, which can have different functional groups attached to the core structure.

Scientific Research Applications

2-(2-Chlorophenyl)-3-(pyridin-3-yl)-3,4-dihydroquinazolin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-3-(pyridin-3-yl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-3-(pyridin-2-yl)-3,4-dihydroquinazolin-4-one
  • 2-(2-Chlorophenyl)-3-(pyridin-4-yl)-3,4-dihydroquinazolin-4-one
  • 2-(2-Bromophenyl)-3-(pyridin-3-yl)-3,4-dihydroquinazolin-4-one

Uniqueness

2-(2-Chlorophenyl)-3-(pyridin-3-yl)-3,4-dihydroquinazolin-4-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity The presence of the chlorophenyl group at the 2-position and the pyridinyl group at the 3-position of the quinazolinone core distinguishes it from other similar compounds

Properties

Molecular Formula

C19H12ClN3O

Molecular Weight

333.8 g/mol

IUPAC Name

2-(2-chlorophenyl)-3-pyridin-3-ylquinazolin-4-one

InChI

InChI=1S/C19H12ClN3O/c20-16-9-3-1-7-14(16)18-22-17-10-4-2-8-15(17)19(24)23(18)13-6-5-11-21-12-13/h1-12H

InChI Key

FYBBEQAPGIJKQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CC=C3Cl)C4=CN=CC=C4

Origin of Product

United States

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